(r)-3-Hydroxyheptanoic acid

説明

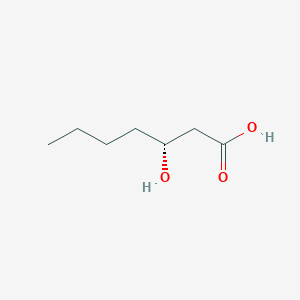

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(3R)-3-hydroxyheptanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-2-3-4-6(8)5-7(9)10/h6,8H,2-5H2,1H3,(H,9,10)/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXSSIXNFGTZQMZ-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](CC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00430727 | |

| Record name | (3R)-3-hydroxyheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00430727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85233-44-9 | |

| Record name | (3R)-3-hydroxyheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00430727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Biological Distribution

Endogenous Presence in Diverse Organisms

(R)-3-Hydroxyheptanoic acid is a recognized monomeric unit of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters synthesized and stored by a wide variety of bacteria as intracellular carbon and energy reserves. ethz.chnih.gov These biopolymers are typically produced under conditions where a carbon source is abundant, but other essential nutrients are limited. ethz.ch

The biosynthesis of PHAs involves the polymerization of (R)-3-hydroxyacyl-CoA monomers, a process catalyzed by the enzyme PHA synthase. sci-hub.se The stereospecificity of this enzyme ensures the formation of the (R)-enantiomer of the hydroxyalkanoic acids within the polymer chain. sci-hub.se this compound is specifically incorporated into medium-chain-length PHAs (mcl-PHAs). For instance, when Pseudomonas putida KT244 is cultured on nonanoic acid, it accumulates a PHA copolymer composed of (R)-3-hydroxynonanoic acid and this compound monomers in a 7:3 molar ratio. mdpi.com

Under conditions of carbon starvation, these intracellular PHA granules can be depolymerized by the microorganism, releasing the constituent (R)-3-hydroxyalkanoic acid monomers, including this compound, which can then be utilized by the cell for survival. ethz.ch Furthermore, researchers have developed methods to efficiently produce and isolate enantiomerically pure (R)-3-hydroxycarboxylic acids, such as this compound, from bacterial PHAs by promoting in vivo depolymerization and secretion of the monomers into the extracellular environment. ethz.chacs.orgresearchgate.net

Table 1: Microbial Production of this compound as a PHA Monomer

| Organism | Substrate | PHA Monomer Composition | Reference |

|---|---|---|---|

| Pseudomonas putida KT244 | Nonanoic acid | (R)-3-hydroxynonanoic acid and this compound (7:3 molar ratio) | mdpi.com |

While extensively studied in microbes in the context of PHAs, 3-hydroxy fatty acids are also found in mammalian and plant systems. In mammals, the degradation product of poly(3-hydroxybutyrate) (PHB), (R)-3-hydroxybutyric acid, is a known metabolite of fatty acid oxidation and is present in blood and tissues. mdpi.com Although direct evidence for endogenous this compound in plants is less documented, the general class of 3-hydroxy fatty acids has been noted in plant tissues. mdpi.com In mammalian systems, the presence of certain 3-hydroxy fatty acids in bodily fluids can be indicative of metabolic processes or, in some cases, metabolic disorders. ebi.ac.ukebi.ac.uk For example, 3-hydroxyoctanoic acid has been identified in the urine of patients with non-ketotic hypoglycemia, suggesting it could be a marker for defects in 3-hydroxy fatty acid metabolism. ebi.ac.uk The related compound, (R)-3-hydroxydecanoic acid, is considered a primary metabolite involved in fatty acid biosynthesis in all eukaryotes, including humans. hmdb.ca

Identification in Biological Samples for Research Purposes

The identification and quantification of this compound and other 3-hydroxy fatty acids in biological and environmental samples are crucial for research in various fields. These compounds can serve as chemical markers for bacterial endotoxins, as they are constituents of the lipid A portion of lipopolysaccharides. ebi.ac.uknih.gov

A common analytical technique for profiling 3-hydroxy fatty acids is high-performance liquid chromatography coupled to tandem mass spectrometry (HPLC-MS/MS). nih.gov This method typically involves the base hydrolysis of the sample to release the fatty acids, followed by solid-phase extraction to concentrate and purify them before analysis. nih.gov Gas chromatography-mass spectrometry (GC-MS) is another powerful technique used for the identification and quantification of 3-hydroxy fatty acids. ebi.ac.ukebi.ac.uk For GC-MS analysis, the fatty acids are often converted to more volatile derivatives, such as trimethylsilyl (B98337) derivatives, to improve their chromatographic properties. ebi.ac.uk

Table 2: Analytical Methods for the Identification of 3-Hydroxyheptanoic Acid

| Analytical Technique | Sample Preparation | Purpose | Reference |

|---|---|---|---|

| HPLC-MS/MS | Base hydrolysis, solid-phase extraction | Quantitative profiling of 3-hydroxy fatty acids as environmental markers of endotoxin. | nih.gov |

| GC-MS | Derivatization (e.g., trimethylsilylation) | Identification and quantification in biological fluids (e.g., urine, plasma). | ebi.ac.ukebi.ac.uk |

Biosynthesis and Metabolic Pathways

Enzymatic Pathways in Prokaryotic Systems

In prokaryotes, particularly in bacteria such as Pseudomonas species, (R)-3-Hydroxyheptanoic acid is primarily significant as a monomer unit for the synthesis of polyhydroxyalkanoates (PHAs). nih.govfrontiersin.org These are biodegradable polyesters produced by various microorganisms as intracellular carbon and energy storage materials. nih.gov this compound, with its seven-carbon backbone, is classified as a medium-chain-length (mcl) monomer, contributing to the formation of mcl-PHAs which typically incorporate monomers with 6 to 14 carbon atoms. frontiersin.orgnih.gov

Involvement in Polyhydroxyalkanoate (PHA) Synthesis and Degradation

The synthesis of PHAs containing this compound is a multi-step enzymatic process that culminates in polymerization. The direct precursor for polymerization is the coenzyme A (CoA) thioester, (R)-3-hydroxyheptanoyl-CoA. frontiersin.org The final polymerization step is catalyzed by the enzyme PHA synthase (encoded by the phaC gene), which links the (R)-3-hydroxyacyl-CoA monomers into the growing polyester (B1180765) chain. frontiersin.orgmdpi.com

The generation of (R)-3-hydroxyheptanoyl-CoA can occur through two primary routes, depending on the available carbon source:

From Fatty Acid β-Oxidation: When bacteria are cultured on fatty acids or alkanes, the β-oxidation pathway serves as the main source for (R)-3-hydroxyacyl-CoA precursors. frontiersin.org The standard β-oxidation cycle produces (S)-3-hydroxyacyl-CoA intermediates. However, PHA synthesis requires the (R)-stereoisomer. This stereochemical conversion is facilitated by the enzyme (R)-specific enoyl-CoA hydratase (PhaJ), which converts trans-2-enoyl-CoA, an intermediate of the β-oxidation cycle, into the required (R)-3-hydroxyacyl-CoA substrate for PHA synthase. nih.govfrontiersin.org

From De Novo Fatty Acid Synthesis: In the presence of non-related carbon sources like sugars, the precursors are derived from the de novo fatty acid synthesis pathway. nih.gov In this pathway, an intermediate, (S)-3-hydroxyacyl-acyl carrier protein (ACP), is converted by the enzyme 3-hydroxyacyl-ACP-CoA transferase (PhaG) into (R)-3-hydroxyacyl-CoA, which then enters the PHA synthesis pathway. nih.govnih.gov

The degradation of these PHA polymers is catalyzed by intracellular PHA depolymerases (PhaZ). frontiersin.org Under specific conditions, such as nutrient limitation, these enzymes hydrolyze the polyester backbone, releasing the constituent monomers, including this compound, which can then be utilized by the cell as a carbon and energy source. nih.govresearchgate.net

| Enzyme | Gene | Function | Metabolic Pathway |

|---|---|---|---|

| PHA Synthase | phaC | Polymerizes (R)-3-hydroxyacyl-CoA monomers into PHA | PHA Synthesis |

| (R)-specific enoyl-CoA hydratase | phaJ | Converts trans-2-enoyl-CoA from β-oxidation to (R)-3-hydroxyacyl-CoA | β-Oxidation Link to PHA Synthesis |

| 3-hydroxyacyl-ACP-CoA transferase | phaG | Converts intermediates from de novo fatty acid synthesis to (R)-3-hydroxyacyl-CoA | De Novo Synthesis Link to PHA Synthesis |

| PHA Depolymerase | phaZ | Hydrolyzes PHA polymers into monomeric (R)-3-hydroxyalkanoic acids | PHA Degradation |

Interplay with Fatty Acid β-Oxidation Pathway Regulation

The biosynthesis of mcl-PHAs is closely integrated with the fatty acid β-oxidation cycle, which serves as a direct pipeline for monomer precursors. frontiersin.orgresearchgate.net This metabolic link is crucial for regulating the flow of carbon between energy generation (via complete oxidation to acetyl-CoA) and energy storage (via diversion into PHA).

The β-oxidation pathway sequentially shortens acyl-CoA molecules by two carbon units per cycle, producing FADH₂, NADH, and acetyl-CoA. youtube.com A key intermediate, trans-2-enoyl-CoA, can either proceed through the cycle or be shunted into PHA synthesis by the action of PhaJ hydratase. nih.gov This enzyme's activity is a critical control point that channels intermediates away from catabolism and towards biopolymer synthesis.

Regulation of this metabolic branch point is sophisticated. In Pseudomonas putida, the activity of the PHA synthase (PhaC) is subject to allosteric regulation. The enzyme is sensitive to the cellular ratio of its substrate, [(R)-3-hydroxyacyl-CoA], to free coenzyme A [CoA]. frontiersin.org Free CoA acts as a moderate competitive inhibitor of the synthase. This mechanism suggests that under conditions of high energy demand and active fatty acid oxidation (leading to higher levels of free CoA), PHA synthesis is suppressed. Conversely, when intermediates of β-oxidation accumulate (leading to a higher ratio of (R)-3-hydroxyacyl-CoA to CoA), the synthase is activated, promoting carbon storage as PHA. frontiersin.org

| β-Oxidation Intermediate | Connecting Enzyme | Product for PHA Synthesis | Metabolic Outcome |

|---|---|---|---|

| Heptanoyl-CoA | Acyl-CoA dehydrogenase | trans-2-Heptenoyl-CoA | First step of β-oxidation |

| trans-2-Heptenoyl-CoA | PhaJ ((R)-specific enoyl-CoA hydratase) | (R)-3-Hydroxyheptanoyl-CoA | Diversion of carbon from β-oxidation to PHA synthesis |

| trans-2-Heptenoyl-CoA | Enoyl-CoA hydratase (standard) | (S)-3-Hydroxyheptanoyl-CoA | Continuation of the β-oxidation cycle |

Endogenous Formation and Metabolism in Eukaryotic Systems

The role and metabolic pathways of this compound in eukaryotic systems are less defined compared to prokaryotes and are not associated with PHA production. Its presence would likely be as a transient intermediate in the metabolism of odd-chain fatty acids.

Role in De Novo Fatty Acid Biosynthesis Pathways

The canonical de novo fatty acid synthesis pathway in eukaryotes occurs in the cytosol and is catalyzed by the multi-enzyme complex fatty acid synthase. medicoapps.org This pathway builds fatty acids, primarily the 16-carbon palmitate, through the sequential addition of two-carbon units derived from acetyl-CoA via a malonyl-CoA intermediate. The intermediates in this process are covalently bound to an acyl carrier protein (ACP). medicoapps.org this compound is not a recognized free intermediate in this primary biosynthetic pathway.

Intermediates in Lipid Metabolism and Catabolism

In eukaryotes, the catabolism of fatty acids occurs predominantly in the mitochondria and peroxisomes via the β-oxidation pathway. youtube.com If this compound were to be formed endogenously or introduced from an external source, it would likely be metabolized through this pathway. The process would begin with its activation to (R)-3-hydroxyheptanoyl-CoA.

The metabolism of odd-chain fatty acids, such as heptanoic acid (C7), proceeds through β-oxidation, yielding acetyl-CoA molecules until a final three-carbon propionyl-CoA remains. nih.gov this compound would be an expected intermediate in the breakdown of a C7 fatty acid. While the standard mitochondrial pathway utilizes L-3-hydroxyacyl-CoA dehydrogenase, the presence of other enzymes capable of processing the R-isomer cannot be ruled out, ensuring its complete oxidation. The use of triheptanoin (B1683035) (a triglyceride of heptanoic acid) as an anaplerotic therapy for certain metabolic disorders demonstrates that eukaryotes possess the enzymatic machinery to catabolize seven-carbon fatty acids, which would involve hydroxylated intermediates. nih.gov

Analytical Techniques for Research and Characterization

Chromatographic Methods for Detection, Separation, and Quantification

Chromatographic techniques are fundamental in the analysis of (r)-3-Hydroxyheptanoic acid, enabling its separation from complex mixtures and its quantification. The choice of method often depends on the sample matrix, the required sensitivity, and the specific analytical question being addressed, such as the determination of its enantiomeric purity.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to its polar nature and low volatility, this compound requires a chemical modification step known as derivatization prior to GC-MS analysis. This process replaces active hydrogen atoms in the hydroxyl and carboxyl groups with less polar functionalities, thereby increasing the compound's volatility.

A common derivatization method is silylation, which involves reacting the analyte with a silylating agent. For instance, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used, often in the presence of a catalyst like pyridine, to convert the hydroxyl and carboxylic acid groups into their corresponding trimethylsilyl (B98337) (TMS) ethers and esters. This conversion reduces the polarity and intermolecular hydrogen bonding, allowing the derivative to be readily vaporized and passed through the gas chromatograph.

Once derivatized, the sample is injected into the GC, where it is separated from other components based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass spectral data that can be used for identification and quantification. The mass spectrum of the derivatized this compound will exhibit a characteristic fragmentation pattern, which can be used for its unambiguous identification.

Table 1: Illustrative GC-MS Parameters for the Analysis of Derivatized 3-Hydroxy Fatty Acids

| Parameter | Value |

| Derivatizing Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with pyridine |

| GC Column | Phenyl-methyl polysiloxane capillary column |

| Injector Temperature | 280 °C |

| Oven Program | Initial temperature of 80°C, ramped to 300°C |

| Carrier Gas | Helium |

| MS Ionization Mode | Electron Ionization (EI) |

| MS Transfer Line Temp | 310 °C |

This table presents typical parameters and may require optimization for specific applications.

High-performance liquid chromatography (HPLC) and its coupling with tandem mass spectrometry (LC-MS/MS) offer a versatile and highly sensitive approach for the analysis of this compound without the need for derivatization. These techniques are particularly well-suited for the analysis of polar and non-volatile compounds in complex biological matrices.

In a typical reversed-phase HPLC setup, a non-polar stationary phase, such as a C18 column, is used with a polar mobile phase, often a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, with additives like formic acid to improve peak shape and ionization efficiency. This compound is separated based on its partitioning between the stationary and mobile phases.

When coupled to a tandem mass spectrometer, the eluent from the HPLC column is introduced into the ion source of the mass spectrometer. Negative electrospray ionization (ESI) is a suitable ionization technique for 3-hydroxy fatty acids, as they readily form deprotonated molecules [M-H]⁻. The tandem mass spectrometer allows for highly selective and sensitive detection through multiple reaction monitoring (MRM), where a specific precursor ion is selected and fragmented, and a characteristic product ion is monitored. This high degree of selectivity minimizes interference from other components in the sample matrix. A validated LC-MS/MS method for the similar compound, 3-hydroxypentanoic acid, demonstrates the applicability of this technique, with a validated range of 0.078–5 µg/mL in human plasma nih.gov.

Table 2: Representative LC-MS/MS Parameters for 3-Hydroxyalkanoate Analysis

| Parameter | Value |

| HPLC Column | C18 reversed-phase column |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Methanol with 0.1% formic acid |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Negative Electrospray Ionization (ESI) |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

This table provides an example of typical parameters that would be optimized for the specific analysis of this compound.

The determination of the enantiomeric purity or enantiomeric excess (ee) of this compound is crucial in many contexts, particularly in biological and pharmaceutical research. Chiral chromatography is the gold standard for separating and quantifying enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to their separation.

For the separation of hydroxy fatty acid enantiomers, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective. For instance, a Chiralpak AD column, which is based on amylose tris(3,5-dimethylphenylcarbamate), has been successfully used for the enantiomeric resolution of hydroxy and hydroperoxy fatty acids nih.gov. The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, which have different interaction energies and thus different retention times.

The separated enantiomers can be detected using a standard HPLC detector, such as a UV detector if the molecule possesses a chromophore, or more universally with a mass spectrometer. The ratio of the peak areas of the two enantiomers can then be used to calculate the enantiomeric excess.

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric methods are indispensable for the structural elucidation and confirmation of the identity of this compound. These techniques provide detailed information about the molecule's atomic connectivity and elemental composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. Both ¹H NMR and ¹³C NMR provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound molecule.

In the ¹H NMR spectrum, the chemical shift of a proton is influenced by its electronic environment. For 3-hydroxy fatty acids, the proton on the carbon atom bearing the hydroxyl group (H-3) typically appears as a multiplet in the range of 3.5-4.0 ppm aocs.org. The protons on the carbon adjacent to the carbonyl group (H-2) are diastereotopic and often appear as distinct multiplets. The terminal methyl group (H-7) will be a triplet, and the other methylene (B1212753) groups will appear as multiplets.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid is the most downfield signal, typically appearing around 170-180 ppm. The carbon atom attached to the hydroxyl group (C-3) will have a chemical shift in the range of 60-70 ppm. The remaining aliphatic carbons will appear at higher field strengths.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2 | ~2.4 | Multiplet |

| H-3 | ~3.9 | Multiplet |

| H-4 | ~1.4-1.5 | Multiplet |

| H-5 | ~1.3 | Multiplet |

| H-6 | ~1.3 | Multiplet |

| H-7 | ~0.9 | Triplet |

| COOH | >10 | Broad Singlet |

These are predicted values and may vary depending on the solvent and other experimental conditions.

Table 4: Experimental ¹³C NMR Chemical Shifts for rac-3-Hydroxyheptanoic acid in DMSO-d6

| Carbon | Chemical Shift (ppm) |

| C1 (COOH) | 172.8 |

| C2 | 41.9 |

| C3 | 64.7 |

| C4 | 36.1 |

| C5 | 24.6 |

| C6 | 22.2 |

| C7 | 13.9 |

Data obtained from SpectraBase for the racemic mixture. spectrabase.com

High-resolution mass spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). This accuracy allows for the determination of the molecular formula with a high degree of confidence.

For this compound, with a molecular formula of C₇H₁₄O₃, the calculated monoisotopic mass is 146.0943 g/mol nih.gov. HRMS instruments, such as Orbitrap or time-of-flight (TOF) mass spectrometers, can measure the m/z value to within a few parts per million (ppm) of the theoretical value. This level of accuracy helps to distinguish the compound from other molecules that may have the same nominal mass but a different elemental composition. The high resolution of these instruments also allows for the separation of ions with very similar m/z values, which is particularly useful in the analysis of complex mixtures.

Advanced Approaches for Metabolomic Profiling in Biological Systems

Metabolomics, a key discipline in the "omics" sciences, systematically investigates the small molecule metabolites within a biological system, offering a direct functional readout of a cell's physiological state. mdpi.comscienceopen.com The profiling of this compound and related medium-chain fatty acids in biological matrices such as plasma, urine, and feces presents analytical challenges due to their polarity, volatility, and often low endogenous concentrations. nih.govmdpi.com Advanced analytical platforms, primarily centered around mass spectrometry (MS) coupled with chromatographic separations, are essential for the accurate and sensitive quantification required in metabolomic studies. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) has become a predominant technique for analyzing compounds like this compound. nih.gov This preference is due to its high sensitivity, selectivity, and suitability for a wide range of metabolites with less extensive sample preparation compared to other methods. mdpi.comnih.gov However, the inherent hydrophilicity and small size of short-to-medium chain hydroxy fatty acids can lead to poor retention on conventional reversed-phase liquid chromatography (RPLC) columns and inefficient ionization in electrospray ionization (ESI) sources. nih.gov

To overcome these limitations, chemical derivatization is a frequently employed strategy. This process modifies the analyte to improve its chromatographic behavior and enhance its ionization efficiency, thereby increasing detection sensitivity. nih.govplos.org Various derivatization reagents have been successfully applied in the analysis of short-chain fatty acids (SCFAs) and related ketone bodies, with the principles being directly applicable to this compound. nih.gov For instance, O-benzylhydroxylamine has been selected for its ability to improve isomeric separation and reduce reaction time. nih.gov Another approach involves derivatization with aniline (B41778) in conjunction with isotope dilution for absolute quantification. plos.org This isotope-based strategy, termed SQUAD (SCFA Quantification using Aniline Derivatization), adds stable isotope-labeled internal standards prior to sample handling, which corrects for variability in derivatization efficiency and sample loss. plos.org

Gas chromatography-mass spectrometry (GC-MS) is another robust technique for the analysis of volatile compounds like fatty acids. mdpi.comnih.gov While powerful, GC-MS typically requires more laborious sample preparation, including a derivatization step to increase the volatility and thermal stability of the analytes. nih.govmdpi.com

The development and validation of these advanced methods are critical for reliable metabolomic profiling. Validation according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA), ensures the method's accuracy, precision, selectivity, and robustness. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters

A typical LC-MS/MS method for the quantification of hydroxy fatty acids involves optimized chromatographic separation followed by sensitive detection using a tandem mass spectrometer, often a triple quadrupole (QqQ) or a QTRAP system. nih.gov Negative ion electrospray ionization is commonly used as these molecules readily deprotonate. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for Hydroxy Fatty Acid Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| Liquid Chromatography | ||

| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | Separation of analytes from matrix components. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component for gradient elution. |

| Mobile Phase B | 0.1% Acetonitrile or Methanol | Organic component for gradient elution. |

| Flow Rate | 0.3 - 0.5 mL/min | To ensure optimal separation and ionization. |

| Column Temperature | 40 - 50 °C | To maintain consistent retention times and peak shapes. |

| Mass Spectrometry | ||

| Ionization Mode | Negative Electrospray Ionization (ESI-) | Efficient ionization of acidic molecules. |

| Ion Spray Voltage | -4500 V | To generate gas-phase ions. |

| Source Temperature | 500 - 600 °C | To aid in desolvation of droplets. |

| Curtain Gas (CUR) | 35 - 45 psi | Prevents neutrals from entering the mass analyzer. |

| Nebulizer Gas (GS1) | 50 - 60 psi | Assists in nebulizing the eluent. |

| Auxiliary Gas (GS2) | 50 - 60 psi | Assists in desolvation. |

| Collision Gas (CAD) | High | To induce fragmentation in the collision cell. |

This table presents typical parameters based on established methods for similar analytes. nih.gov Actual values require optimization for this compound.

Method Validation in Metabolomic Profiling

Method validation ensures that the analytical procedure is suitable for its intended purpose. Key validation parameters are summarized below.

Table 2: Key Method Validation Parameters and Typical Acceptance Criteria

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity & Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. | No significant interfering peaks at the retention time of the analyte and internal standard. |

| Linearity (Calibration Curve) | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99. |

| Accuracy & Precision | The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision). | Accuracy: within ±15% of the nominal value. Precision: Relative Standard Deviation (RSD) ≤ 15%. |

| Recovery | The efficiency of the extraction procedure of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps. | Consistent, precise, and reproducible. |

| Matrix Effect | The alteration of ionization efficiency by the presence of co-eluting substances from the sample matrix. | The coefficient of variation of the response should be ≤ 15%. |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically signal-to-noise ratio > 3. |

| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically signal-to-noise ratio > 10; within accuracy and precision limits. |

Acceptance criteria are based on FDA guidance for bioanalytical method validation. nih.gov

The application of these advanced, validated methods allows for the reliable profiling of this compound in complex biological systems, which is fundamental to understanding its role in health and disease. mdpi.commdpi.com

Applications As a Precursor in Academic Synthesis

Chiral Synthons for the Construction of Complex Organic Molecules

The bifunctional nature of (r)-3-Hydroxyheptanoic acid allows for selective modification at either the carboxyl or hydroxyl group, enabling its incorporation into a wide array of more complex organic molecules.

While specific, named pharmaceutical intermediates or drug candidates synthesized directly from this compound are not extensively detailed in publicly available research, the broader class of R3HAs, including the seven-carbon variant, has been investigated for enhancing the therapeutic properties of bioactive peptides. For instance, research has shown that the conjugation of R3HAs to peptides can influence their biological activity. Studies on anti-cancer peptides have indicated that the carbon chain length of the attached R3HA is a critical factor in modulating the peptide's efficacy. It has been observed that an R3HA with at least seven carbon atoms is necessary to enhance the anti-cancer activity of certain peptides, suggesting a potential application for this compound in the development of novel peptide-based drug candidates.

(R)-3-hydroxyalkanoic acids are recognized as valuable chiral building blocks for the synthesis of various natural products, including macrolides and pheromones. The stereocenter of this compound can serve as a key chiral element in the retrosynthetic analysis of these complex natural products. Although detailed total syntheses of specific macrolides or pheromones explicitly utilizing this compound as the starting material are not prominently documented, the general synthetic strategies for these classes of compounds often rely on chiral synthons with similar structural motifs. For example, the synthesis of certain insect pheromones involves the use of chiral 3-hydroxy acids. Similarly, the carbon backbone and the chiral hydroxyl group of this compound represent a structural unit found in various macrolide antibiotics.

The structural features of (R)-3-hydroxyalkanoic acids, including this compound, render them valuable starting materials for the chemical synthesis of certain antibiotics and vitamins. The chiral center and the readily modifiable functional groups are key to their utility as synthons in the construction of these biologically important molecules. While specific examples of total syntheses of antibiotics or vitamins that commence with this compound are not readily found in the literature, the general importance of this class of chiral molecules as precursors is acknowledged in the field of synthetic organic chemistry.

Integration into Polymer Science and Biomaterials Research

This compound plays a significant role as a monomer in the biosynthesis of biodegradable polymers and as a precursor for novel biomaterials.

This compound is a naturally occurring monomeric unit of polyhydroxyalkanoates (PHAs), a class of biodegradable and biocompatible polyesters produced by various microorganisms. PHAs are synthesized by bacteria as intracellular carbon and energy storage materials. The composition of these polymers can vary widely, incorporating over 150 different monomers, which in turn dictates their physical properties, ranging from thermoplastic to elastomeric.

This compound is a component of medium-chain-length PHAs (mcl-PHAs), which are characterized by monomers with six or more carbon atoms. For example, Pseudomonas putida is a bacterium known to accumulate PHAs containing this compound among other (R)-3-hydroxyalkanoic acids when cultured on appropriate carbon sources. The incorporation of this compound into the polymer backbone influences the material's properties, such as its crystallinity, melting point, and flexibility.

Table 1: Examples of PHAs Containing this compound Monomers

| Producing Microorganism | PHA Copolymer Composition | Reference |

| Pseudomonas putida GPo1 | Contains this compound along with other R3HAs | nih.gov |

| Not Specified | Poly–(R)–3–hydroxynonanoate–co–heptanoate (PHN) | nih.gov |

This table is interactive. Click on the headers to sort the data.

The monomeric units of PHAs, including this compound, can be isolated from the biopolymer and utilized as precursors for the synthesis of novel, biologically active materials. An important application in this area is the synthesis of fatty acid sugar esters (FASEs). These are non-ionic surfactants with applications in the food, cosmetic, and pharmaceutical industries due to their biodegradability and low toxicity.

Research has demonstrated the biocatalytic synthesis of novel sugar esters using a mixture of (R)-3-hydroxylated nonanoic and heptanoic acids derived from the bacterial copolymer poly–(R)–3–hydroxynonanoate–co–heptanoate (PHN) nih.gov. These sugar esters, incorporating the (r)-3-hydroxyheptanoyl moiety, exhibit surface-active properties and have been investigated for their potential as "green" additives and emulsifiers nih.gov. The presence of the hydroxyl group at the C3 position also offers a site for further chemical modification to tailor the properties of these biomaterials nih.gov.

Table 2: Synthesized Sugar Esters from a Mixture Containing this compound

| Sugar Head Group | Fatty Acid Component | Potential Application | Reference |

| Glucose | Mixture of (R)-3-hydroxynonanoic and (R)-3-hydroxyheptanoic acids | Surfactant, Emulsifier | nih.gov |

| Galactose | Mixture of (R)-3-hydroxynonanoic and (R)-3-hydroxyheptanoic acids | Surfactant, Emulsifier | nih.gov |

| Lactose | Mixture of (R)-3-hydroxynonanoic and (R)-3-hydroxyheptanoic acids | Surfactant, Emulsifier | nih.gov |

This table is interactive. Click on the headers to sort the data.

Future Directions and Emerging Research Avenues for R 3 Hydroxyheptanoic Acid

(r)-3-Hydroxyheptanoic acid, a chiral medium-chain-length 3-hydroxy fatty acid, is gaining recognition as a valuable building block for biopolymers and specialty chemicals. As research progresses, several key areas are emerging that promise to unlock its full potential. These future directions focus on enhancing its production sustainably, understanding its biological functions, developing greener synthesis methods, and creating novel derivatives for advanced applications.

Q & A

Basic Research Questions

Q. What enantioselective synthesis methods are recommended for producing high-purity (R)-3-Hydroxyheptanoic acid?

- Methodological Answer : Enantioselective synthesis can be achieved via asymmetric reduction of β-ketoheptanoic acid precursors using chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic approaches with ketoreductases. Post-synthesis, purity should be validated using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and confirmed via polarimetry or -NMR with chiral solvating agents .

Q. How can researchers confirm the structural integrity and stereochemistry of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze - and -NMR for characteristic shifts (e.g., hydroxyl proton at δ 4.1–4.3 ppm, carboxylic acid proton at δ 12–13 ppm).

- Mass Spectrometry (MS) : Use ESI-MS to confirm molecular ion peaks (m/z 159.1 for [M-H]).

- X-ray Crystallography : Resolve absolute configuration if crystalline derivatives are obtainable .

Q. What analytical techniques are optimal for quantifying this compound in biological matrices?

- Methodological Answer : Employ GC-MS or LC-MS with derivatization (e.g., silylation with BSTFA for GC-MS) to enhance volatility and sensitivity. Isotope dilution using deuterated internal standards (e.g., d-(R)-3-Hydroxyheptanoic acid) improves quantification accuracy in complex samples like serum or urine .

Advanced Research Questions

Q. How can conflicting data on the metabolic roles of this compound in mitochondrial β-oxidation be resolved?

- Methodological Answer : Conduct tracer studies with -labeled this compound to track metabolic flux in vitro (e.g., in hepatocyte cultures). Compare results with genetic knockdown models (e.g., siRNA targeting hydroxyacyl-CoA dehydrogenase) to isolate enzyme-specific effects. Cross-validate findings using kinetic assays measuring substrate specificity of mitochondrial enzymes .

Q. What experimental designs mitigate variability in enzymatic activity assays involving this compound?

- Methodological Answer :

- Standardized Protocols : Pre-incubate enzymes (e.g., 3-hydroxyacyl-CoA dehydrogenase) with cofactors (NAD) to stabilize activity.

- Control for pH/ionic strength : Use buffered systems (e.g., Tris-HCl, pH 7.4) and chelating agents (EDTA) to minimize metal ion interference.

- Statistical Validation : Apply ANOVA to assess intra- and inter-assay variability, with post-hoc tests (e.g., Tukey’s HSD) to identify outlier datasets .

Q. How do researchers address discrepancies in reported bioactivity of this compound across cell lines?

- Methodological Answer :

- Cell Line Profiling : Compare expression levels of putative receptors (e.g., GPR109A) via qPCR or Western blot to correlate bioactivity with receptor density.

- Dose-Response Curves : Use nonlinear regression models (e.g., Hill equation) to calculate EC values, ensuring assays are run in triplicate across multiple passages.

- Meta-Analysis : Systematically review literature to identify confounding variables (e.g., serum-free vs. serum-containing media) and design follow-up studies under controlled conditions .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in vivo?

- Methodological Answer : Use mixed-effects models to account for individual variability in animal studies. For longitudinal data (e.g., plasma concentration vs. time), apply pharmacokinetic/pharmacodynamic (PK/PD) modeling with software like NONMEM or Monolix. Report confidence intervals and effect sizes (Cohen’s d) to quantify significance .

Q. How should researchers validate computational predictions of this compound’s binding affinity to target proteins?

- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations (GROMACS) to assess binding stability. Validate experimentally via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure dissociation constants (). Cross-reference with mutagenesis studies to confirm critical binding residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。